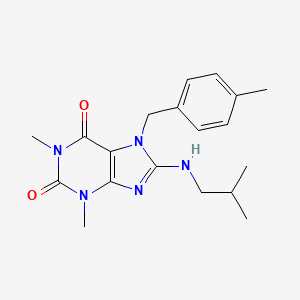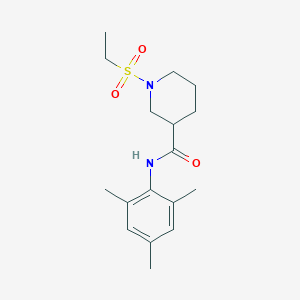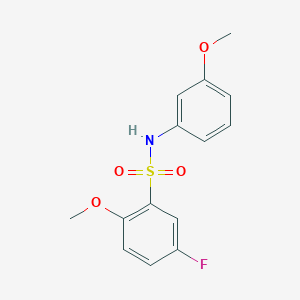
8-(isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
8-(Isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound often researched for its broad range of potential applications. It belongs to a class of xanthine derivatives and exhibits interesting pharmacological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione generally involves multiple steps starting from 1,3-dimethylxanthine. The process includes:
Alkylation of 1,3-dimethylxanthine with 4-methylbenzyl chloride in the presence of a strong base to introduce the benzyl group.
Subsequent amination with isobutylamine under controlled temperature and solvent conditions, often utilizing a catalyst to achieve the desired substitution at the 8-position.
Industrial Production Methods
On an industrial scale, the synthesis of this compound might be optimized for higher yield and purity, involving:
Large-scale reactors to handle the exothermic nature of alkylation.
Continuous flow reactors for efficient amination processes.
Advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the isobutylamino group, which might lead to the formation of different N-oxides.
Reduction: Reduction reactions can affect the purine ring, potentially leading to dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: Nucleophiles like thiolates or alkoxides in a polar solvent under ambient temperature.
Major Products Formed
Oxidation products include various N-oxides.
Reduction may yield dihydro analogues of the original compound.
Substitution typically results in the formation of derivatives with different functional groups replacing the original benzyl group.
Applications De Recherche Scientifique
Chemistry
This compound serves as an important intermediate in organic synthesis, especially in the development of other xanthine derivatives. It is used to study reaction mechanisms and structure-activity relationships within its class.
Biology
In biological research, 8-(isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is examined for its potential as a biochemical probe, helping to elucidate the roles of various enzymes and receptors in cellular processes.
Medicine
Medically, this compound is explored for its therapeutic potential, including its effects on the central nervous system, cardiovascular system, and potential anti-inflammatory properties.
Industry
In industry, its stability and reactivity make it a useful compound for developing new materials, coatings, and as a template in the manufacture of other complex molecules.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets:
Enzymes: It can inhibit or activate enzymes like phosphodiesterases, which play a role in regulating intracellular levels of cyclic nucleotides.
Receptors: It may interact with adenosine receptors, influencing neurotransmission and cardiovascular functions.
Pathways: By modulating these targets, the compound can alter signaling pathways related to inflammation, neuroprotection, and vasodilation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: Another xanthine derivative, used primarily for its bronchodilator effects.
Caffeine: Widely known stimulant, also a xanthine derivative with broad physiological effects.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Uniqueness
Compared to similar compounds, 8-(isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione offers distinct advantages in specific applications due to its unique substitution pattern, enhancing its interaction with biological targets and making it a valuable tool in scientific research and potential therapeutic uses.
This in-depth exploration reflects the multifaceted significance of this compound in various fields
Propriétés
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-methylpropylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-12(2)10-20-18-21-16-15(17(25)23(5)19(26)22(16)4)24(18)11-14-8-6-13(3)7-9-14/h6-9,12H,10-11H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKDCCLVEHVOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCC(C)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442658.png)
![N-1-adamantyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442662.png)
![N-allyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442665.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4442673.png)
![N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4442677.png)
![3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4442678.png)
![N-[3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine](/img/structure/B4442706.png)
![1-(1-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4442708.png)
![1-[(dimethylamino)sulfonyl]-N-(3-isopropoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4442715.png)
![N,2-dimethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442728.png)

![N,N,2-trimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442742.png)


